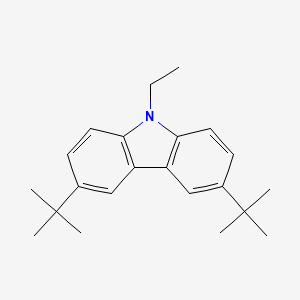

3,6-di-tert-butyl-9-ethyl-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,6-di-tert-butyl-9-ethyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its unique structural features, including the presence of tert-butyl groups at the 3 and 6 positions and an ethyl group at the 9 position. These structural modifications enhance its stability and electronic properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-di-tert-butyl-9-ethyl-9H-carbazole typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 3,6-di-tert-butylcarbazole with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-di-tert-butyl-9-ethyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole quinones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrocarbazole derivatives.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the available positions on the carbazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Carbazole quinones.

Reduction: Dihydrocarbazole derivatives.

Substitution: Nitrocarbazoles and halogenated carbazoles.

Scientific Research Applications

It appears that the query is asking for information on "3,6-di-tert-butyl-9-ethyl-9H-carbazole," but the search results mainly discuss "3,6-di-tert-butylcarbazole" and related compounds. Because of this, the following response will cover the applications of 3,6-di-tert-butylcarbazole, and related derivatives.

3,6-Di-tert-butylcarbazole and its derivatives have applications in organic electronics, light-emitting diodes, and thermally activated delayed fluorescence materials due to their unique electronic properties. The addition of tert-butyl groups to the carbazole structure can disrupt aggregates, leading to loose molecular packing in films .

Applications

- Organic Light-Emitting Diodes (OLEDs) 3,6-Di-tert-butylcarbazole can be incorporated into semiconducting small molecules to achieve higher glass-transition temperatures in OLED applications . A pure blue OLED based on this compound shows a high external quantum efficiency (EQE) .

- Synthesis of Semiconducting Molecules It serves as an electron-donating intermediate in the synthesis of semiconducting molecules .

- Material Synthesis 3,6-Di-tert-butylcarbazole is used as a monomeric precursor in synthesizing new carbazole-based materials, such as ethynylphenyl compounds .

- ** предотвратить Electrochemistry** The tert-butyl groups at the 3,6-positions can suppress electrochemical reactions .

- ** মেডিকেল исследований** The carbazole CBL0137 is a lead compound for drug development against human African trypanosomiasis .

Comparison of Carbazole Derivatives

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 9-Ethylcarbazole | Ethyl group at position 9 | Lacks boronic acid functionality |

| 3-Borono-9H-carbazole | Contains a boron functional group | Does not have tert-butyl substituents |

| 3,6-Di-tert-butylcarbazole | Similar tert-butyl groups but lacks ethyl and boron | No boron functionality; different electronic properties |

| 9-(4-Bromophenyl)-9H-carbazole | Substituted with bromine | Halogen substitution alters reactivity |

| 9-Ethyl-3-boronic acid pinacol ester | Similar boronic ester functionality | Different substitution pattern on the carbazole core |

Mechanism of Action

The mechanism of action of 3,6-di-tert-butyl-9-ethyl-9H-carbazole involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA replication process and leading to cell cycle arrest. Additionally, its electron-rich nature facilitates interactions with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

3,6-di-tert-butylcarbazole: Lacks the ethyl group at the 9 position, resulting in different electronic properties.

9-ethylcarbazole: Lacks the tert-butyl groups at the 3 and 6 positions, affecting its stability and reactivity.

3,6-di-tert-butyl-9H-carbazole: Similar structure but without the ethyl group, leading to variations in its applications and properties.

Uniqueness

3,6-di-tert-butyl-9-ethyl-9H-carbazole is unique due to the combined presence of tert-butyl and ethyl groups, which enhance its stability, electronic properties, and versatility in various applications. This combination makes it a valuable compound in the fields of organic electronics, medicinal chemistry, and materials science.

Properties

Molecular Formula |

C22H29N |

|---|---|

Molecular Weight |

307.5 g/mol |

IUPAC Name |

3,6-ditert-butyl-9-ethylcarbazole |

InChI |

InChI=1S/C22H29N/c1-8-23-19-11-9-15(21(2,3)4)13-17(19)18-14-16(22(5,6)7)10-12-20(18)23/h9-14H,8H2,1-7H3 |

InChI Key |

FZXVIWRBFMFHKB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(C)(C)C)C3=C1C=CC(=C3)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.